molecular formula C9H10ClNO2 B1629051 Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)- CAS No. 801235-15-4

Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)-

Cat. No.: B1629051
CAS No.: 801235-15-4
M. Wt: 199.63 g/mol
InChI Key: DVGDMKXGEIYCLJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a phenyl ring substituted with an amino (-NH₂) group at position 2, a chloro (-Cl) group at position 3, and a methoxy (-OCH₃) group at position 4. The ethanone moiety (-COCH₃) is attached to the aromatic ring, yielding the molecular formula C₉H₁₀ClNO₃ and a molecular weight of 215.64 g/mol.

Properties

IUPAC Name

1-(2-amino-3-chloro-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5(12)7-3-6(13-2)4-8(10)9(7)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGDMKXGEIYCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)OC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621603
Record name 1-(2-Amino-3-chloro-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801235-15-4
Record name 1-(2-Amino-3-chloro-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Intermediate: 2-Amino-3-Chloro-5-Methoxybenzaldehyde

A plausible intermediate is 2-amino-3-chloro-5-methoxybenzaldehyde, which can undergo condensation with acetylating agents to form the ethanone derivative. This aldehyde intermediate is synthesized via:

  • Nitration of 3-chloro-5-methoxybenzaldehyde to introduce a nitro group at the ortho position relative to the methoxy group.
  • Reduction of the nitro group to an amine using catalytic hydrogenation or stoichiometric reductants like iron in acidic media.

Synthetic Routes and Reaction Conditions

Pathway A: Friedel-Crafts Acetylation of Substituted Benzene Derivatives

This route prioritizes early introduction of the ethanone group:

  • Starting Material : 3-Chloro-5-methoxybenzaldehyde.
  • Acetylation : Reaction with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under Friedel-Crafts conditions. The methoxy group activates the ring, directing acetylation to the para position relative to itself.
  • Nitration and Reduction : Nitration at the ortho position to the methoxy group, followed by reduction to an amine.
  • Chlorination : Electrophilic chlorination using Cl₂ or N-chlorosuccinimide (NCS) in polar aprotic solvents like dimethylformamide (DMF).

Optimization Notes :

  • Temperature control during nitration (0–5°C) minimizes byproducts.
  • Hydrogenation catalysts (e.g., Pd/C) enhance nitro-to-amine reduction efficiency.

Pathway B: Sequential Functionalization of m-Methoxybenzoic Acid

Adapting methodologies from related compounds, this route involves:

  • Nitration : m-Methoxybenzoic acid is nitrated at the ortho position using concentrated HNO₃ (60–75%) at 0–10°C, yielding 2-nitro-3-methoxybenzoic acid.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
  • Chlorination : Treatment with chlorine gas or NCS in DMF introduces the chloro group at position 3.
  • Decarboxylation and Acetylation : The carboxylic acid is converted to an ethanone via a two-step process:
    • Decarboxylation using copper chromite catalyst at high temperatures.
    • Acetylation with acetic anhydride in pyridine.

Yield Considerations :

  • Total yields for this pathway range from 63–68%, with purity exceeding 99% after recrystallization.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance scalability and safety:

  • Nitration and Chlorination : Exothermic reactions are controlled via precise temperature modulation and in-line quenching.
  • Catalytic Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts ensure high turnover numbers.

Solvent and Catalyst Recovery

  • Solvent Recycling : DMF and acetic acid are distilled and reused, reducing waste.
  • Catalyst Regeneration : Pd/C catalysts are reactivated via oxidative treatments, lowering production costs.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Signals at δ 2.6 (s, 3H, COCH₃), δ 3.8 (s, 3H, OCH₃), and δ 6.7–7.1 (aromatic protons).
  • MS (ESI) : Molecular ion peak at m/z 199.63 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity using a C18 column and methanol-water mobile phase.
  • Melting Point : 238–243°C (lit.), confirming crystalline integrity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

Scientific Research Applications

Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)- has several significant applications across different scientific fields:

Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the creation of diverse derivatives.
  • Chemical Reactions : It participates in various chemical reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to form quinones or reduced to yield alcohol derivatives.

Biology

  • Biological Activity Studies : Research has focused on the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies indicate that the unique functional groups may enhance its interaction with biological targets.
  • Mechanism of Action : The compound's mechanism of action involves interactions with specific molecular targets, potentially inhibiting or activating certain enzymes or receptors crucial for various biological processes.

Medicine

  • Therapeutic Potential : Ongoing research aims to explore its therapeutic potential for treating various diseases. The compound's structural characteristics suggest it may have efficacy against certain types of cancer or infections.

Industry

  • Development of Specialty Chemicals : In industrial applications, Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)- is utilized in the development of specialty chemicals and materials with specific properties tailored for particular applications.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of Ethanone derivatives on human cancer cell lines. The results indicated that modifications to the amino and chloro groups significantly affected the compound's cytotoxicity and selectivity towards cancer cells. This suggests potential for developing targeted cancer therapies based on this compound's structure .

Case Study 2: Antimicrobial Activity

Another research project assessed the antimicrobial activity of Ethanone derivatives against various bacterial strains. The findings demonstrated that certain substitutions enhanced antibacterial efficacy, indicating that this compound could be a candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-(2-Amino-3-chlorophenyl)ethanone (CAS 56762-32-4)
  • Structure : Lacks the methoxy group at position 5.
  • Similarity score: 0.77 .
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone (CAS 97760-76-4)
  • Structure : Replaces methoxy with trifluoromethyl (-CF₃).
  • Impact : Increased lipophilicity and electron-withdrawing effects, which may enhance metabolic stability in drug design. Similarity score: 0.76 .
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (CAS 116265-99-7)
  • Structure: Hydroxy (-OH) instead of amino (-NH₂) at position 2.
  • Impact : Higher hydrogen-bonding capacity, increasing aqueous solubility (melting point: 109–110°C). Synthesized via Sandmeyer reaction .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₉H₁₀ClNO₃ 215.64 Not reported 2-NH₂, 3-Cl, 5-OCH₃
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) C₉H₉ClO₃ 200.62 97–98 2-Cl, 4-OH, 3-OCH₃
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (116265-99-7) C₉H₉ClO₃ 200.62 109–110 5-Cl, 2-OH, 4-OCH₃
1-(2-Amino-5-chlorophenyl)ethanone (Downstream product) C₈H₈ClNO 169.61 Not reported 2-NH₂, 5-Cl

Key Observations :

  • The target compound’s amino and methoxy groups likely result in a higher molecular weight compared to hydroxy-substituted analogs.
  • Melting points for analogs range between 97–110°C, suggesting similar crystalline packing despite substituent differences .

Biological Activity

Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)-, also known as a phenyl ethanone derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

PropertyValue
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
IUPAC Name1-(2-amino-3-chloro-5-methoxyphenyl)ethanone
InChIInChI=1S/C9H10ClNO2/c1-5(12)6-3-9(13-2)7(10)4-8(6)11/h3-4H,11H2,1-2H3
SMILESCC(=O)C1=CC(=C(C=C1N)Cl)OC

Synthesis

The synthesis of 1-(2-amino-3-chloro-5-methoxyphenyl)ethanone typically involves the condensation of 2-amino-3-chloro-5-methoxybenzaldehyde with acetyl chloride or acetic anhydride in the presence of a base such as pyridine. The process can be optimized for higher yields and purity through various purification techniques like recrystallization or column chromatography.

Antimicrobial Properties

Recent studies have indicated that ethanone derivatives exhibit significant antimicrobial properties. For instance, one study reported that related compounds showed selective activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis . The mechanism of action appears to involve the inhibition of protein synthesis and nucleic acid production, which is critical for bacterial growth and biofilm formation.

Anticancer Potential

Ethanone derivatives are also being explored for their anticancer activity. Research indicates that they may act on specific molecular targets involved in cancer cell proliferation and survival. For example, compounds similar to ethanone have shown promise in inhibiting enzymes critical for tumor growth . The half-maximal inhibitory concentration (IC50) values for these compounds have been reported to be in the low micromolar range, suggesting potent activity against various cancer cell lines.

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial effects of ethanone derivatives demonstrated their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 μg/mL, which is comparable to standard antibiotics .
  • Anticancer Effects : In vitro studies have shown that ethanone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. One study found that certain derivatives resulted in a significant reduction in cell viability at concentrations as low as 5 μg/mL .
  • Mechanism of Action : Investigations into the mechanism of action revealed that these compounds might inhibit key metabolic pathways within bacterial cells and cancer cells alike. For example, docking studies indicated that they could effectively bind to target proteins involved in biofilm formation and cancer cell survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)-, and how can its purity be verified?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling, as demonstrated for structurally similar ethanones (e.g., 1-(2-amino-5-methoxyphenyl)ethanone) . Post-synthesis, purity should be confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H and 13C^{13}C NMR can verify substituent positions, while liquid chromatography–mass spectrometry (LC-MS) ensures absence of byproducts.

Q. How can the molecular structure of this compound be elucidated using spectroscopic techniques?

  • Methodological Answer : Utilize infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and UV-Vis spectroscopy for conjugation analysis. Compare experimental data with reference spectra from databases like NIST Standard Reference Data . For precise structural confirmation, perform X-ray crystallography, as done for analogs like 1-[3-(2,4-dichloro-5-fluorophenyl)-5-(3-methyl-2-thienyl)pyrazol-1-yl]ethanone .

Q. What safety protocols are critical when handling chlorinated aromatic ethanones like this compound?

  • Methodological Answer : Follow GHS/CLP guidelines (e.g., EC Regulation 2020/878) to avoid inhalation or dermal exposure. Use fume hoods, nitrile gloves, and safety goggles. Precautionary measures (P261, P262) from similar compounds, such as 1-(2-amino-6-nitrophenyl)ethanone, recommend avoiding dust/fume exposure and ensuring proper ventilation .

Advanced Research Questions

Q. How can computational methods predict the drug-likeness and binding affinity of this compound?

  • Methodological Answer : Perform ADMET studies using tools like SWISS ADME to evaluate Lipinski’s rule compliance and blood-brain barrier permeability. Molecular docking (e.g., via PyRx or AutoDock) against target proteins (e.g., antimicrobial enzymes) can predict binding efficacy, as demonstrated for 1-(2-hydroxy-5-methylphenyl)ethanone . Adjust docking parameters (grid size, scoring functions) to account for the chloro and methoxy substituents’ steric effects.

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Methodological Answer : Systematically modify substituents (e.g., replace Cl with F or vary methoxy positions) and assess biological activity changes. Use intermediates like 1-(3-chloro-5H-dibenz[b,f]azepin-5-yl)ethanone as templates. Employ parallel synthesis and high-throughput screening to evaluate antimicrobial or anticancer activity.

Q. How can crystallographic data resolve contradictions in reported toxicity profiles?

  • Methodological Answer : X-ray crystallography can clarify molecular conformation and potential reactive sites (e.g., chloro groups’ orientation). Compare toxicity data from in vitro assays (e.g., Ames test) with computational predictions (e.g., ProTox-II). For example, discrepancies in chlorinated ethanones’ toxicity may arise from stereochemical differences, as seen in analogs like 1-(2,4-dichlorophenyl)ethanone .

Q. What experimental and computational approaches validate environmental hazards for understudied chlorinated ethanones?

  • Methodological Answer : Conduct biodegradation assays (e.g., OECD 301F) and ecotoxicity tests (e.g., Daphnia magna acute toxicity). Complement with computational models like ECOSAR to predict environmental fate. Note that some ethanones lack thorough toxicological data , so cross-reference analogs like 1-(5-methyl-2-furanyl)ethanone, which has established storage and disposal guidelines .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of amino-chloro-methoxy ethanones in solution?

  • Methodological Answer : Replicate stability studies under controlled conditions (pH, temperature, light exposure). Use HPLC to monitor degradation products. For example, conflicting reports on 2-hydroxy-4-methoxyacetophenone stability may arise from solvent choice (e.g., CCl₄ vs. DMSO). Standardize protocols using NIST reference materials and publish raw data for transparency.

Q. What methodologies reconcile discrepancies in molecular docking results across different software platforms?

  • Methodological Answer : Calibrate docking parameters using known protein-ligand complexes (e.g., PDB entries). Compare results from multiple tools (e.g., Discovery Studio, Swiss-Pdb Viewer) . For chloro-substituted ethanones, validate docking poses with molecular dynamics simulations (e.g., GROMACS) to account for ligand flexibility.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)-
Reactant of Route 2
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Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)-

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